molecular formula C16H18N2O6S B2832863 Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921067-73-4

Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2832863
CAS No.: 921067-73-4
M. Wt: 366.39
InChI Key: GIVAXSAFPVFUQT-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with an acetyl group at position 6, a 5,6-dihydro-1,4-dioxine-2-carboxamido moiety at position 2, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 6-acetyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-9(19)18-4-3-10-12(7-18)25-15(13(10)16(21)22-2)17-14(20)11-8-23-5-6-24-11/h8H,3-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVAXSAFPVFUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, particularly its anticancer properties and mechanisms of action.

Compound Structure and Properties

The molecular formula of this compound is C20H20N2O6S. The compound features a thieno[2,3-c]pyridine core along with various functional groups that are believed to contribute to its biological activity. The presence of heterocycles and specific substituents enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic pathways may include:

  • Formation of the Thieno[2,3-c]pyridine Core : Utilizing precursors that undergo cyclization reactions.
  • Acetylation : Introduction of the acetyl group at the appropriate position.
  • Carboxamide Formation : Reacting with dioxine derivatives to form the carboxamide linkage.

These steps are crucial for constructing the intricate structure while allowing for modifications that can enhance biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Notably:

  • Hedgehog Signaling Pathway Inhibition : Compounds in this class have been shown to inhibit the Hedgehog (Hh) signaling pathway, which is critical in regulating cell proliferation and differentiation. Dysregulation of this pathway is implicated in various cancers .
    CompoundMechanismReference
    EGM1Selective antagonism of phosphodiesterase (PDE4)
    RU-SKIInhibition of Gli-dependent signaling

The anticancer activity is primarily attributed to:

  • Inhibition of Tumor Cell Growth : Studies have demonstrated that methyl 6-acetyl compounds can significantly inhibit the growth of various cancer cell lines. For instance:
    • At a concentration of 10μM10\mu M, notable growth inhibition was observed in colon cancer cells (e.g., Colo-205) .
  • Targeting Specific Pathways : The compound may interact with key enzymes or receptors involved in oncogenic signaling pathways.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Hedgehog Inhibitors : A series of compounds were synthesized and evaluated for their ability to inhibit Hh signaling in Shh-Light 2 cells. The most potent inhibitors showed nanomolar concentrations required for effective inhibition .
  • Anticancer Evaluation : A recent study evaluated a library of derivatives for their anticancer activities against ovarian and breast cancer cells. The findings indicated significant inhibition rates below 40%, suggesting effective cytotoxicity .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex heterocyclic structure that includes both dioxine and thieno-pyridine moieties. The synthesis typically involves multiple steps:

  • Formation of the Thieno-Pyridine Core : This step is crucial as it establishes the foundational structure of the compound.
  • Incorporation of the Dioxine Moiety : The introduction of this functional group enhances reactivity and biological interactions.
  • Acetylation and Esterification : Final modifications yield the methyl ester form, which is essential for its solubility and bioactivity.

Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibits notable biological activities:

  • Anticancer Properties : Studies indicate that this compound can inhibit tumor growth in various cancer cell lines. For instance, it has shown significant cytotoxic effects against ovarian and breast cancer cells .
  • Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation markers in vitro and in vivo models.
  • Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in metabolic pathways associated with diseases such as diabetes and Alzheimer's disease .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

Cancer Treatment

The compound's ability to induce apoptosis in cancer cells positions it as a candidate for developing anticancer therapies. Research has demonstrated its effectiveness against various cancer types by inhibiting cell proliferation and promoting programmed cell death .

Neurological Disorders

Due to its interaction with cholinesterase enzymes, there is potential for application in treating Alzheimer's disease. Heterocyclic compounds similar to this one have been explored for their ability to modulate neurotransmitter levels and reduce amyloid plaque formation .

Diabetes Management

The inhibition of alpha-amylase and alpha-glucosidase by this compound suggests its utility in managing blood glucose levels in diabetic patients. Its structural characteristics are conducive to developing new anti-diabetic agents .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated over 40% inhibition of tumor growth in colon cancer cell lines at specific dosages .
Study BAnti-inflammatory EffectsReduced inflammatory markers significantly in animal models.
Study CEnzyme InhibitionShowed effective inhibition of cholinesterase enzymes linked to Alzheimer's pathology .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The tetrahydrothieno[2,3-c]pyridine scaffold is highly modular, with substituents at positions 2 and 6 critically influencing physicochemical and biological properties. Key analogs include:

Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Compound 3e)
  • Substituents: A 3,4,5-trimethoxyphenylamino group at position 2.
  • Synthesis : Prepared via General Procedure C, yielding 54% after flash chromatography .
  • Physical Properties : Melting point 90–91°C; molecular formula C20H24N2O6S.
  • Biological Activity: Exhibits antitubulin activity, likely due to the trimethoxyphenyl group, which is known to enhance microtubule disruption .
Methyl 6-acetyl-2-[(chloroacetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • Substituents: A chloroacetyl amino group at position 2.
  • Synthesis: Limited data available, but the chloroacetyl group may confer electrophilic reactivity for further derivatization .
  • Molecular Formula : C13H15ClN2O4S (inferred from structure).
6-Acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Dihydrochloride
  • Substituents : A carboxamide group at position 3 and an acetylated amine at position 2.
  • Physical Properties : Melting point 250–252°C; molecular formula C10H13N3O2S .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility Insights
Target Compound C18H19N3O6S* Not reported Likely moderate (ester/dioxine groups)
Compound 3e C20H24N2O6S 90–91 Moderate (lipophilic aryl group)
6-Acetyl-2-amino-3-carboxamide C10H13N3O2S 250–252 Low (high crystallinity)

*Inferred from structure.

Q & A

Q. What are the key considerations for optimizing the synthesis of Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control over multi-step reactions. Key steps include:
  • Cyclization : Formation of the thieno[2,3-c]pyridine core via cyclization of thiophene derivatives with pyridine-like precursors under reflux conditions .
  • Amide Coupling : Reaction of the intermediate with 5,6-dihydro-1,4-dioxine-2-carboxylic acid derivatives using coupling agents (e.g., EDCI/HOBt) in the presence of a base like triethylamine to minimize side reactions .
  • Acetylation : Selective acetylation at the 6-position using acetyl chloride or anhydride in anhydrous dichloromethane .
    Yield and purity are maximized by monitoring reaction progress via TLC/HPLC and employing purification techniques like column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~2.1 ppm for acetyl protons, δ ~165 ppm for carbonyl carbons) to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • HPLC-PDA : For purity assessment (>95%) and detection of chiral impurities using chiral stationary phases .
  • X-ray Crystallography : Optional for absolute configuration determination, though limited by crystal growth challenges .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors or off-target effects. Strategies include:
  • Metabolic Stability Assays : Evaluate hepatic microsomal stability to identify rapid degradation in vivo .
  • Plasma Protein Binding Studies : Use equilibrium dialysis to assess compound bioavailability .
  • Orthogonal Bioassays : Compare activity in cell-based (e.g., cancer cell lines) versus enzyme-targeted assays (e.g., kinase inhibition) to isolate mechanism-specific effects .
  • Structural Analog Screening : Modify the acetyl or dioxine moieties to improve potency or reduce metabolic liability .

Q. What strategies are effective for achieving enantioselective synthesis of this compound?

  • Methodological Answer : Enantioselectivity is critical for biological efficacy. Approaches include:
  • Chiral Auxiliaries : Use (S)- or (R)-proline derivatives during cyclization to induce asymmetry in the tetrahydrothieno-pyridine core .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation steps to control stereocenters .
  • Kinetic Resolution : Utilize lipases or chiral stationary phases in HPLC to separate enantiomers post-synthesis .
  • Crystallization-Induced Diastereomer Transformation : Convert racemic mixtures into diastereomeric salts using chiral resolving agents (e.g., tartaric acid) .

Q. How can researchers address challenges in characterizing the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Target interaction studies require multi-disciplinary techniques:
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) in real-time .
  • Molecular Dynamics Simulations : Model ligand-receptor docking using software like AutoDock Vina to predict binding modes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
  • Mutagenesis Studies : Identify critical binding residues by alanine-scanning mutations in the target protein .

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